

Comparative Guide to the Mass Spectrometry Characterization of (1H-indazol-5-yl)methanamine

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Compound of Interest

Compound Name: (1*H*-indazol-5-yl)methanamine

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This guide provides a comparative analysis of mass spectrometry for the characterization of **(1H-indazol-5-yl)methanamine**, a key intermediate in pharmaceutical synthesis. The guide is intended for researchers, scientists, and drug development professionals, offering a comparison with alternative analytical techniques and providing detailed experimental protocols. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with numerous derivatives being investigated for therapeutic applications, including as anti-cancer agents and kinase inhibitors.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Mass Spectrometry Profile of (1H-indazol-5-yl)methanamine

While specific experimental data for **(1H-indazol-5-yl)methanamine** is not readily available in public literature, a reliable mass spectrometry profile can be predicted based on the analysis of structurally related indazole derivatives and analogous compounds.[\[5\]](#)[\[6\]](#) High-resolution mass spectrometry (HRMS) is a crucial tool for the structural elucidation of novel indazole compounds.[\[1\]](#)

Electrospray ionization (ESI) in positive ion mode is a suitable technique for the analysis of **(1H-indazol-5-yl)methanamine**, as it is expected to readily form the protonated molecular ion $[M+H]^+$. A plausible fragmentation pattern upon collision-induced dissociation (CID) would

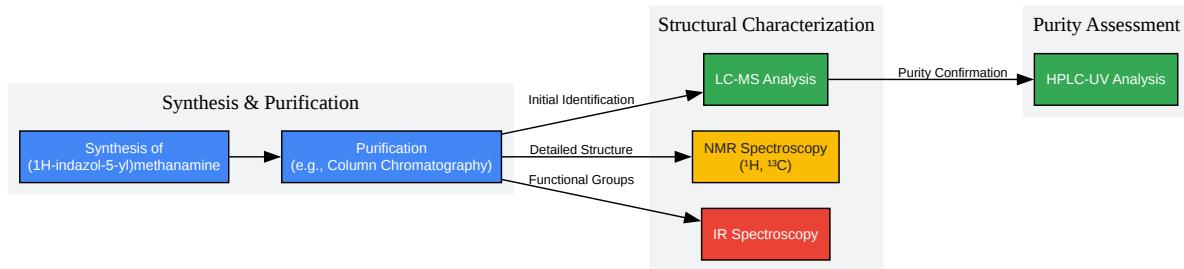
involve the neutral loss of ammonia (NH_3), a common fragmentation pathway for primary amines.^[7]

Table 1: Predicted Mass Spectrometry Data for **(1H-indazol-5-yl)methanamine**

Parameter	Predicted Value	Notes
Molecular Formula	$\text{C}_8\text{H}_9\text{N}_3$	
Molecular Weight	147.18 g/mol	
Ionization Mode	ESI (+)	Expected to readily form the protonated molecule.
Parent Ion (m/z)	148.08 $[\text{M}+\text{H}]^+$	
Major Fragment Ion (m/z)	131.06 $[\text{M}+\text{H}-\text{NH}_3]^+$	Corresponds to the neutral loss of ammonia.
Other Fragments	m/z 117, 90	Possible fragments from the indazole ring.

Experimental Workflow for Characterization

The structural confirmation of a newly synthesized indazole derivative like **(1H-indazol-5-yl)methanamine** typically follows a multi-step analytical workflow.



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References

- 1. mdpi.com [mdpi.com]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
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